REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([O:9][C:10]([F:13])([F:12])[F:11])=[CH:5][C:4]=1[CH2:14]O.S(Cl)(Cl)=O.C(=O)([O-])[O-].[K+].[K+].[N-:26]=[N+:27]=[N-:28].[Na+]>CN(C=O)C.O.CS(C)=O>[N:26]([CH2:14][C:4]1[CH:5]=[C:6]([O:9][C:10]([F:13])([F:12])[F:11])[CH:7]=[CH:8][C:3]=1[O:2][CH3:1])=[N+:27]=[N-:28] |f:2.3.4,5.6|
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Name
|
|
Quantity
|
4.49 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C=C(C=C1)OC(F)(F)F)CO
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Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
1.65 g
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
5.57 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
2.35 g
|
Type
|
reactant
|
Smiles
|
[N-]=[N+]=[N-].[Na+]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
Stir at RT for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
Stir the resulting mixture at RT overnight
|
Duration
|
8 (± 8) h
|
Type
|
EXTRACTION
|
Details
|
extract with ether (3×100 mL)
|
Type
|
WASH
|
Details
|
Combine the organic phases and wash with water (2×100 mL) and brine (100 mL)
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Type
|
DRY_WITH_MATERIAL
|
Details
|
Dry the organic layer (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CONCENTRATION
|
Details
|
concentrate
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
N(=[N+]=[N-])CC1=C(C=CC(=C1)OC(F)(F)F)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.77 g | |
YIELD: PERCENTYIELD | 96% | |
YIELD: CALCULATEDPERCENTYIELD | 95.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |